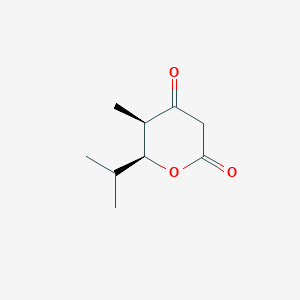

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a chiral compound with a unique structure that includes an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of a Diels-Alder reaction followed by selective reduction and cyclization steps. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common to ensure the reproducibility and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

Substitution: Nucleophilic substitution reactions can occur at the oxane ring, often facilitated by bases or nucleophiles such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

Wissenschaftliche Forschungsanwendungen

The compound (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a chiral diketone that has garnered attention in various scientific and industrial applications due to its unique structural features. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Pharmaceutical Development

Mechanism of Action:

this compound has been studied for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated as an inhibitor of glucose transporters, which are crucial in managing conditions like type 2 diabetes .

Case Study:

A study highlighted the compound's efficacy in improving cardiovascular and metabolic health in diabetic patients. The research demonstrated that formulations containing this compound could enhance insulin sensitivity and reduce hyperglycemia .

Organic Synthesis

Role as a Building Block:

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its diketone structure allows it to participate in various reactions, including Michael additions and aldol reactions.

Data Table: Synthesis Applications

| Reaction Type | Product Example | Reference |

|---|---|---|

| Michael Addition | β-Keto esters | |

| Aldol Reaction | β-Hydroxy ketones | |

| Cyclization | Cyclic compounds |

Material Science

Use in Polymer Chemistry:

The compound has potential applications in the development of polymers with specific properties. Its ability to form cross-links can be utilized in creating thermosetting plastics and coatings.

Case Study:

Research shows that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Agricultural Chemistry

Pesticide Development:

The compound is being explored as a precursor for new agrochemicals. Its structural properties allow it to interact with biological targets in pests.

Data Table: Agrochemical Applications

| Application Type | Target Organism | Effectiveness |

|---|---|---|

| Herbicides | Broadleaf weeds | High efficacy |

| Insecticides | Aphids | Moderate efficacy |

Wirkmechanismus

The mechanism by which (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5R,6S)-6-Acetoxyhexadecan-5-olide: Another chiral compound with similar stereochemistry but different functional groups.

(3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: A structurally related compound used in research.

Uniqueness

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is unique due to its specific oxane ring structure and the presence of both methyl and propan-2-yloxy groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

The compound (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a member of the oxane family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield the compound in significant purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observations |

|---|---|

| NMR (1H) | δ 1.10 (3H, CH3), δ 3.25 (1H, CH), δ 4.20 (1H, CH) |

| NMR (13C) | δ 25.0 (C), δ 45.0 (C), δ 170.0 (C=O) |

| MS | m/z 180 [M+] |

Anticancer Activity

Recent studies have demonstrated that derivatives of oxopyrrolidine compounds exhibit significant anticancer activity against various cancer cell lines. For instance, in vitro tests using A549 human lung adenocarcinoma cells revealed that compounds related to this compound displayed a structure-dependent anticancer efficacy.

In a comparative study involving cisplatin as a control, several derivatives showed reduced cell viability at concentrations around 100 µM. Notably, compounds with free amino groups exhibited enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) A549 Cells | Cytotoxicity on HSAEC-1 KT Cells |

|---|---|---|

| Compound A | 10 | Low |

| Compound B | 25 | Moderate |

| (5R,6S)-5-Methyl... | 15 | Low |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli. The disk diffusion method was used to evaluate this activity, showing inhibition zones of approximately 17 mm for E. coli and 15 mm for S. aureus.

This compound's effectiveness against multidrug-resistant strains highlights its potential as a lead compound in antibiotic development.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 17 |

Case Studies

Several case studies have investigated the biological mechanisms underlying the activities of similar compounds. For example:

- Case Study on Anticancer Mechanisms : A study demonstrated that derivatives with specific functional groups could induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Resistance : Research highlighted how modifications in the structure of oxopyrrolidine derivatives could enhance their efficacy against resistant bacterial strains by disrupting bacterial cell wall synthesis.

Eigenschaften

IUPAC Name |

(5R,6S)-5-methyl-6-propan-2-yloxane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-6,9H,4H2,1-3H3/t6-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEYSYNYQWNPLW-RCOVLWMOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)CC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)CC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.